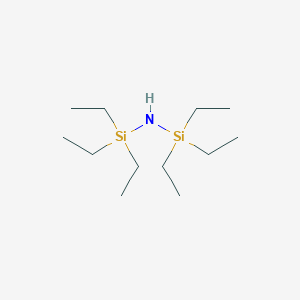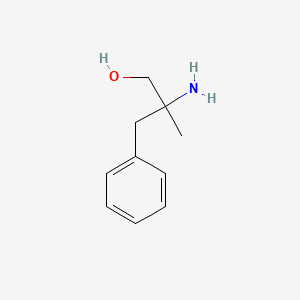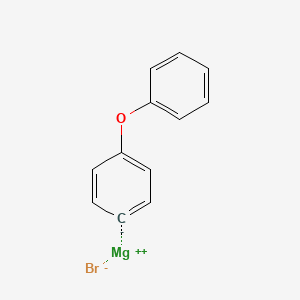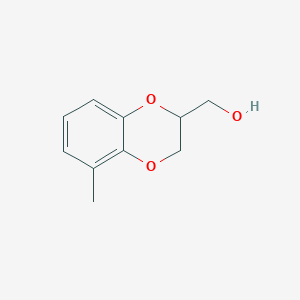
2,4,6-triisopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triisopropylaniline is an organic compound with the molecular formula C15H25N. It is a derivative of aniline, where three isopropyl groups are attached to the 2, 4, and 6 positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Triisopropylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the benzene ring with isopropyl groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids can be employed to promote the alkylation reaction, ensuring a higher degree of substitution and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Triisopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones, nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2,4,6-Triisopropylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,4,6-triisopropylaniline involves its interaction with specific molecular targets and pathways. The isopropyl groups attached to the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. This compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .
Comparaison Avec Des Composés Similaires
- 2,6-Diisopropylaniline
- 2,4,6-Trimethylaniline
- 2,4,6-Tri-tert-butylaniline
- 2,4,6-Triphenylaniline
Comparison: 2,4,6-Triisopropylaniline is unique due to the presence of three isopropyl groups, which impart distinct steric and electronic properties. Compared to its analogs, such as 2,6-diisopropylaniline and 2,4,6-trimethylaniline, the triisopropyl derivative exhibits higher steric hindrance and altered reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
21524-36-7 |
|---|---|
Formule moléculaire |
C15H25N |
Poids moléculaire |
219.37 g/mol |
Nom IUPAC |
2,4,6-tri(propan-2-yl)aniline |
InChI |
InChI=1S/C15H25N/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,16H2,1-6H3 |
Clé InChI |
FQFPALKHIHTSNY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)N)C(C)C |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)








![2-[4-(dimethylamino)benzoyl]benzoic acid](/img/structure/B3188485.png)



